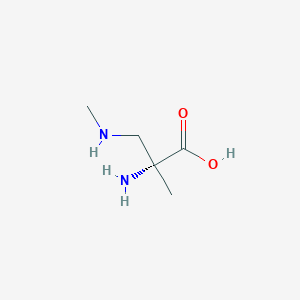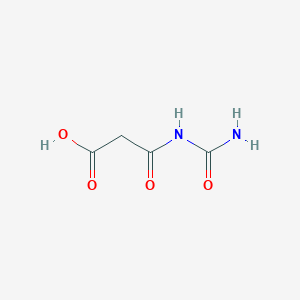
(2R)-2-amino-2-methyl-3-(methylamino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-2-methyl-3-(methylamino)propanoic acid, also known as L-689,560, is a synthetic compound that is used in scientific research. It is a potent and selective agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that is involved in various physiological and pathological processes. L-689,560 has been found to have potential therapeutic applications in several neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction.
Mécanisme D'action
(2R)-2-amino-2-methyl-3-(methylamino)propanoic acid acts as a potent and selective agonist of the mGluR5 receptor. When it binds to the receptor, it activates a signaling pathway that leads to the modulation of various cellular processes. The exact mechanism of action of (2R)-2-amino-2-methyl-3-(methylamino)propanoic acid is not fully understood, but it is believed to involve the modulation of intracellular calcium signaling, the regulation of protein synthesis, and the modulation of synaptic plasticity.
Effets Biochimiques Et Physiologiques
(2R)-2-amino-2-methyl-3-(methylamino)propanoic acid has been found to have a wide range of biochemical and physiological effects on the central nervous system. It has been shown to modulate synaptic transmission, regulate neuronal excitability, and influence neuronal plasticity. (2R)-2-amino-2-methyl-3-(methylamino)propanoic acid has also been found to have potential therapeutic applications in several neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
(2R)-2-amino-2-methyl-3-(methylamino)propanoic acid has several advantages for use in lab experiments. It is a potent and selective agonist of the mGluR5 receptor, which makes it a useful tool for studying the role of this receptor in various cellular processes. (2R)-2-amino-2-methyl-3-(methylamino)propanoic acid is also relatively stable and easy to synthesize, which makes it a convenient compound for use in lab experiments.
However, there are also some limitations to using (2R)-2-amino-2-methyl-3-(methylamino)propanoic acid in lab experiments. It is a synthetic compound, which means that it may not accurately reflect the effects of endogenous ligands on the mGluR5 receptor. Additionally, the effects of (2R)-2-amino-2-methyl-3-(methylamino)propanoic acid may be influenced by factors such as dose, route of administration, and experimental conditions, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on (2R)-2-amino-2-methyl-3-(methylamino)propanoic acid. One area of focus is the development of more potent and selective agonists of the mGluR5 receptor, which could have potential therapeutic applications in several neurological and psychiatric disorders. Another area of focus is the identification of the downstream signaling pathways that are activated by (2R)-2-amino-2-methyl-3-(methylamino)propanoic acid, which could provide insights into the cellular processes that are modulated by the compound. Finally, future research could explore the potential of (2R)-2-amino-2-methyl-3-(methylamino)propanoic acid as a tool for studying the role of the mGluR5 receptor in various cellular processes and disease states.
Méthodes De Synthèse
(2R)-2-amino-2-methyl-3-(methylamino)propanoic acid can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to produce the compound from simple starting materials. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the formation of the compound from precursor molecules. Both methods have been used successfully to produce (2R)-2-amino-2-methyl-3-(methylamino)propanoic acid in high yields and purity.
Applications De Recherche Scientifique
(2R)-2-amino-2-methyl-3-(methylamino)propanoic acid has been extensively studied in scientific research, particularly in the field of neuroscience. It has been found to have a wide range of effects on the central nervous system, including modulating synaptic transmission, regulating neuronal excitability, and influencing neuronal plasticity. (2R)-2-amino-2-methyl-3-(methylamino)propanoic acid has also been shown to have potential therapeutic applications in several neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction.
Propriétés
Numéro CAS |
137394-07-1 |
|---|---|
Nom du produit |
(2R)-2-amino-2-methyl-3-(methylamino)propanoic acid |
Formule moléculaire |
C5H12N2O2 |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
(2R)-2-amino-2-methyl-3-(methylamino)propanoic acid |
InChI |
InChI=1S/C5H12N2O2/c1-5(6,3-7-2)4(8)9/h7H,3,6H2,1-2H3,(H,8,9)/t5-/m1/s1 |
Clé InChI |
NDKNCEHBTSYVFI-RXMQYKEDSA-N |
SMILES isomérique |
C[C@@](CNC)(C(=O)O)N |
SMILES |
CC(CNC)(C(=O)O)N |
SMILES canonique |
CC(CNC)(C(=O)O)N |
Synonymes |
D-Alanine, 2-methyl-3-(methylamino)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid](/img/structure/B150265.png)










